molecular formula C3H2Cl2F4 B13424207 1,1-Dichloro-2,2,3,3-tetrafluoropropane CAS No. 4071-01-6

1,1-Dichloro-2,2,3,3-tetrafluoropropane

Cat. No.: B13424207
CAS No.: 4071-01-6
M. Wt: 184.94 g/mol
InChI Key: CNRFMWHVBWFZAC-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2,3,3-tetrafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1,3,3-pentafluoropropane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as a metal oxide, and is carried out at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different fluorinated and chlorinated products.

    Reduction Reactions: It can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dichloro-2,2,3,3-tetrafluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2,3,3-tetrafluoropropane involves its interaction with various molecular targets. It can undergo oxidation reactions in the atmosphere, leading to the formation of radicals that contribute to ozone depletion. The compound’s stability and reactivity are influenced by the presence of chlorine and fluorine atoms, which affect its interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dichloro-2,2,3,3-tetrafluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various industrial and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

4071-01-6

Molecular Formula

C3H2Cl2F4

Molecular Weight

184.94 g/mol

IUPAC Name

1,1-dichloro-2,2,3,3-tetrafluoropropane

InChI

InChI=1S/C3H2Cl2F4/c4-1(5)3(8,9)2(6)7/h1-2H

InChI Key

CNRFMWHVBWFZAC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)Cl)(F)F)(F)F

Origin of Product

United States

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